molecular formula C24H23N5O4S B2955717 ethyl 2-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896315-47-2

ethyl 2-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No. B2955717
CAS RN: 896315-47-2
M. Wt: 477.54
InChI Key: MZJVMCFIZZOXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[({[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a useful research compound. Its molecular formula is C24H23N5O4S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

An innovative and metal-free method for synthesizing polysubstituted pyrrole derivatives, relevant to the compound , utilizes surfactants in an aqueous medium. This method involves intermolecular cycloaddition processes that are efficient at room temperature, offering an eco-friendly alternative to traditional synthesis methods by avoiding heavy metals and utilizing water as a solvent (Kumar et al., 2017).

Chemical Reactions and Derivatives

Research into the facile synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives highlights the compound's capacity for diverse chemical reactions. These processes lead to various derivatives through interactions with different arylidinemalononitrile derivatives, showcasing the compound's versatility in creating a range of potentially biologically active molecules (Mohamed, 2021).

Application in Heterocyclic Chemistry

The compound's use extends to the synthesis of heterocyclic systems, indicative of its potential in creating pharmacologically relevant structures. One study demonstrates its role in preparing 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, contributing to the medicinal chemistry field by offering new scaffolds for drug development (Selič et al., 1997).

Advanced Materials and Chemical Interactions

Investigations into the compound's behavior in crystal packing reveal intricate N⋯π and O⋯π interactions rather than direct hydrogen bonding. This insight is crucial for the design of advanced materials and pharmaceuticals, where molecular packing can significantly affect the properties and efficacy of the final product (Zhang et al., 2011).

Mechanism of Action

properties

IUPAC Name

ethyl 2-[[2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4S/c1-3-33-23(31)17-10-4-6-12-19(17)25-21(30)16-34-24-27-26-22(29(24)28-14-8-9-15-28)18-11-5-7-13-20(18)32-2/h4-15H,3,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJVMCFIZZOXFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.